The synthesis of BAY-27-9955 involves several key steps:
While detailed industrial production methods are not publicly documented, the general approach would involve scaling up these laboratory synthesis techniques while adhering to industrial safety and environmental regulations .
BAY-27-9955 has a well-defined molecular structure characterized by its ability to bind selectively to the glucagon receptor. The compound's molecular formula is CHNO, and its molecular weight is approximately 272.29 g/mol. The structural representation includes functional groups that enhance its binding affinity and specificity towards the glucagon receptor .
BAY-27-9955 primarily participates in competitive inhibition reactions, blocking the interaction between glucagon and its receptor. The key parameters include:
The synthesis and reactions involving BAY-27-9955 typically require standard organic reagents and conditions conducive to maintaining stability and activity.
The mechanism of action for BAY-27-9955 involves competitive inhibition at the glucagon receptor site. By binding to this receptor, BAY-27-9955 prevents glucagon from activating downstream signaling pathways that lead to increased hepatic glucose output. This blockade is particularly beneficial in managing hyperglycemia associated with Type II diabetes mellitus .
Clinical studies have shown that BAY-27-9955 effectively reduces glucagon-stimulated glucose production in human subjects, supporting its role as a viable therapeutic agent for glycemic control .
BAY-27-9955 possesses several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 272.29 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not extensively documented |
These properties are critical for determining the compound's pharmacokinetics and bioavailability.
BAY-27-9955 has significant scientific applications, particularly in the field of diabetes research:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3